3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3/c17-13-7-11(16(18,19)20)9-23-15(13)21-6-5-10-8-22-14-4-2-1-3-12(10)14/h1-4,7-9,22H,5-6H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZEHLXFNKXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenation or nitration techniques.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung cancer (A549) cells. For instance, some derivatives showed promising results in inhibiting cell proliferation at concentrations as low as 5 μg/ml, although they were less potent than established chemotherapeutics like doxorubicin .
Insecticidal and Antifungal Properties
The compound has also been evaluated for its agricultural applications, particularly as an insecticide and antifungal agent. Bioassays have demonstrated that certain derivatives exhibit significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to commercial fungicides like tebuconazole .
Table 1: Antifungal Activity of Derivatives
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | Botrytis cinerea | 96.76 |
| 5j | Botrytis cinerea | 96.84 |
| 5v | Sclerotinia sclerotiorum | 82.73 |
The synthesis of related trifluoromethyl pyridine derivatives has shown promising results in both insecticidal and antifungal assays, indicating a potential avenue for developing new agrochemicals based on this scaffold .
Development of Functional Materials
The unique chemical properties of this compound allow for its application in the development of functional materials. Its ability to form complexes with metal ions can be exploited in catalysis or as sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The pyridine scaffold in this compound is shared with several analogs, but substituents on the amine group critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Indole vs.
- Electron-Withdrawing Groups : Fluazinam’s nitro and trifluoromethyl groups enhance stability and electron-deficient character, favoring pesticidal activity .
- Solubility : Piperazine-containing analogs (e.g., CAS 338792-94-2, MW 488.26) exhibit higher molecular weights but improved solubility due to basic nitrogen atoms .
Structural and Crystallographic Insights
- Hydrogen Bonding : The parent compound 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: N/A) forms intramolecular N–H⋯Cl interactions and intermolecular hydrogen bonds, influencing crystal packing and solubility .
- Disorder in Trifluoromethyl Groups : Fluazinam’s trifluoromethyl group exhibits dynamic disorder (occupancy ratio 0.683:0.317), which may affect its crystallinity and formulation .
Biological Activity
3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine, with the CAS number 439111-22-5, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and neuroprotective effects, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13ClF3N3
- Molecular Weight : 339.7 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and an indole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 10.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators, such as cyclins and CDKs .
Antibacterial Activity
The antibacterial activity of this compound has also been evaluated against various bacterial strains. It exhibited moderate to high efficacy, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 40 |
These results suggest that the compound could serve as a lead for developing new antibiotics, especially in combating resistant strains .
Neuroprotective Effects
In addition to its anticancer and antibacterial activities, preliminary studies suggest that this compound may have neuroprotective effects. In vitro studies using neuronal cell lines showed that it could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.
Case Studies
- Study on Cancer Cell Lines : A recent publication demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines. The study highlighted its potential as a therapeutic agent in oncology .
- Antibacterial Efficacy Analysis : Another study assessed the antibacterial properties of the compound against clinical isolates of resistant bacteria, finding it effective in reducing bacterial load in vitro .
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat can lead to decomposition of the trifluoromethyl group.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require rigorous drying to avoid hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is critical due to the compound’s lipophilicity .
How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Basic Research Question
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray Diffraction | Intramolecular N–H⋯Cl (3.001 Å), Cl⋯Cl (3.278 Å) interactions | |
| ¹H NMR (CDCl₃) | δ 7.98 (dd, pyridine-H), δ 5.02 (s, NH₂) |
What in vitro models are appropriate for assessing its biological activity, particularly in antifungal or antimicrobial contexts?
Basic Research Question
- Antifungal Assays :
- Antimicrobial Screening :
Mechanistic Insight :
The trifluoromethyl group enhances lipophilicity, promoting membrane penetration. The indole moiety may interfere with fungal cytochrome P450 enzymes .
How can contradictory data in binding affinity assays (e.g., IC₅₀ variations) be systematically resolved?
Advanced Research Question
Contradictions often arise from:
- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter protein-ligand interactions. Standardize buffers (e.g., Tris-HCl, pH 7.4) .
- Target Conformation : Use X-ray crystallography or cryo-EM to validate binding poses. For example, intramolecular N–H⋯Cl hydrogen bonds may stabilize active conformations .
- Orthogonal Assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish specific binding from aggregation artifacts .
Case Study :
Fluazinam, a structural analog, showed IC₅₀ discrepancies due to metabolite interference (AMPA/DAPA). Metabolite profiling via LC-MS resolved these inconsistencies .
What are the advanced strategies for studying its metabolic stability and degradation pathways in physiological environments?
Advanced Research Question
- In Vitro Metabolism :
- Degradation Pathways :
Q. Key Metabolites :
| Metabolite | Structure | Detection Method |
|---|---|---|
| AMPA | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | LC-MS/MS |
| Sulfamate Conjugate | Trifluoromethyl-pyridine sulfated | HRMS |
How can computational modeling guide the optimization of this compound’s selectivity for fungal vs. mammalian targets?
Advanced Research Question
- Docking Simulations : Use fungal CYP51 (PDB: 5TZ1) vs. human CYP3A4 (PDB: 1W0F) to predict binding. The indole-ethyl group may sterically hinder mammalian CYP450s .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with antifungal activity. Lipophilic substituents at the pyridine 5-position enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
